molecular formula C13H16N4Na2O9 B13860500 N-Succinyl-5-aminoimidazole-4-carboxamide ribose disodium salt

N-Succinyl-5-aminoimidazole-4-carboxamide ribose disodium salt

Cat. No.: B13860500
M. Wt: 418.27 g/mol
InChI Key: ZZPKVAPCMROQPH-KGBHUAOWSA-L
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Description

N-Succinyl-5-aminoimidazole-4-carboxamide ribose disodium salt is a crucial intermediate in purine biosynthesis. It plays a vital role in the formation of DNA and RNA components like adenine and guanine. This compound holds significant value in biochemistry due to its involvement in multiple metabolic pathways and its versatile applications in laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinyl-5-aminoimidazole-4-carboxamide ribose disodium salt involves the condensation of 5-aminoimidazole-4-carboxamide ribose with succinic anhydride under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like pyridine to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Succinyl-5-aminoimidazole-4-carboxamide ribose disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various purine derivatives, which are essential for DNA and RNA synthesis. These derivatives play crucial roles in cellular metabolism and energy production .

Mechanism of Action

N-Succinyl-5-aminoimidazole-4-carboxamide ribose disodium salt acts as a substrate for enzymatic purine synthesis. It facilitates the production of adenine and guanine, which are crucial nucleotide building blocks for DNA and RNA. The compound also plays a role in the synthesis of purine derivatives, including adenosine monophosphate (AMP), which is a key energy source in the body . The molecular targets and pathways involved include the pentose phosphate pathway and the purine nucleotide cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Succinyl-5-aminoimidazole-4-carboxamide ribose disodium salt is unique due to its specific role in the synthesis of both adenine and guanine, making it a crucial intermediate in purine biosynthesis. Its involvement in multiple metabolic pathways and versatile applications in laboratory settings further highlight its significance .

Properties

Molecular Formula

C13H16N4Na2O9

Molecular Weight

418.27 g/mol

IUPAC Name

disodium;(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioate

InChI

InChI=1S/C13H18N4O9.2Na/c14-10-7(11(23)16-4(13(24)25)1-6(19)20)15-3-17(10)12-9(22)8(21)5(2-18)26-12;;/h3-5,8-9,12,18,21-22H,1-2,14H2,(H,16,23)(H,19,20)(H,24,25);;/q;2*+1/p-2/t4-,5+,8+,9+,12+;;/m0../s1

InChI Key

ZZPKVAPCMROQPH-KGBHUAOWSA-L

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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